Benzo[b]picene
CAS No.: 217-42-5
Cat. No.: VC3875009
Molecular Formula: C26H16
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 217-42-5 |
|---|---|
| Molecular Formula | C26H16 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | hexacyclo[12.12.0.02,11.04,9.015,24.018,23]hexacosa-1(14),2,4,6,8,10,12,15(24),16,18,20,22,25-tridecaene |
| Standard InChI | InChI=1S/C26H16/c1-2-7-19-16-26-20(15-18(19)6-1)10-12-24-23-11-9-17-5-3-4-8-21(17)22(23)13-14-25(24)26/h1-16H |
| Standard InChI Key | JVVYVDMBJGSYKH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomerism
Benzo[b]picene (CAS Registry Number: 217-42-5) is a fusion product of a picene backbone with an additional benzene ring at the b position, resulting in a planar arrangement of five fused aromatic rings . Its IUPAC name, benzo[b]picene, reflects this specific annellation pattern, distinguishing it from other isomeric forms such as benzo[a]picene. The compound’s molecular formula (C₂₆H₁₆) and symmetry properties influence its crystalline packing and electronic characteristics, which are critical for understanding its environmental fate .
The structural rigidity of Benzo[b]picene arises from its fully conjugated π-electron system, contributing to its stability under thermal and photolytic conditions. Computational models predict a HOMO-LUMO gap of approximately 3.1 eV, suggesting semiconducting properties comparable to other large PAHs . X-ray diffraction studies of related picene derivatives indicate a herringbone packing motif, which may facilitate charge transport in solid-state applications .
Synthesis and Environmental Occurrence
Formation Pathways
Benzo[b]picene forms primarily through pyrolytic processes, including incomplete combustion of fossil fuels, biomass, and municipal waste. High-temperature (500–800°C) conditions promote the cyclodehydrogenation of aliphatic precursors into aromatic systems, with the b annellation favored kinetically in certain reaction environments . Industrial sources such as coke production and asphalt manufacturing represent significant anthropogenic emission pathways, though natural forest fires also contribute to its environmental burden .
Environmental Distribution
While quantitative data on Benzo[b]picene’s global distribution are sparse, its presence has been confirmed in urban air particulate matter, soil near industrial sites, and charred food products. Gas-particle partitioning coefficients (log Kₚ) estimated from structural analogs suggest strong adsorption to PM₂.₅ particles, facilitating long-range atmospheric transport . Sediment core analyses reveal accumulation trends correlating with 20th-century industrialization, though degradation rates in anaerobic environments remain unquantified .
Analytical Detection Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
Benzo[b]picene’s low volatility necessitates high-temperature GC methods for separation. The NIST WebBook documents two optimized protocols using non-polar stationary phases :
| Column Type | Active Phase | Length (m) | Diameter (mm) | Temperature Program | Retention Index (Lee’s RI) |
|---|---|---|---|---|---|
| Capillary | CP Sil 8 CB | 25 | 0.32 | 140°C → 200°C → 370°C at 5°C/min | 599.06 |
| Capillary | XTI-5 | 15 | 0.28 | 140°C → 200°C → 370°C at 5°C/min | 599.03 |
These methods achieve baseline separation from co-eluting PAHs like dibenzopyrenes, with mass spectrometric detection via electron ionization (70 eV) producing characteristic fragments at m/z 328 (M⁺), 252, and 174 .
Ionization Energy and Spectroscopic Properties
Photoionization studies determine Benzo[b]picene’s vertical ionization energy as 7.17 ± 0.02 eV, slightly lower than benzo[a]pyrene’s 7.23 eV, reflecting enhanced electron delocalization in the larger π-system . UV-Vis spectra exhibit absorption maxima at 254 nm (π→π* transition) and a weak n→π* band near 320 nm, with molar absorptivity (ε) of 1.2 × 10⁵ L·mol⁻¹·cm⁻¹ at 254 nm .
Toxicological and Environmental Impact
Metabolic Activation and DNA Adduct Formation
Though direct studies on Benzo[b]picene are lacking, its structural similarity to benzo[a]pyrene suggests potential carcinogenicity via diol-epoxide metabolites. Cytochrome P450 enzymes (CYP1A1/1B1) may oxidize the molecule to reactive intermediates capable of forming stable DNA adducts at guanine residues, analogous to benzo[a]pyrene’s mechanism . In silico docking simulations predict preferential binding to the minor groove of B-DNA, with adducts potentially inducing G→T transversions in oncogenes like KRAS .
Ecotoxicology
Recent Advances and Research Directions
Astrochemical Significance
NASA’s 2014 PAH database expansion identified Benzo[b]picene as a component of interstellar dust, with infrared emission bands at 11.2 μm (C-H out-of-plane bending) and 6.2 μm (C-C stretching) . These findings implicate PAHs in galactic carbon cycling, accounting for an estimated 20% of universal carbon .
Analytical Innovations
Accelerator mass spectrometry (AMS) now enables picogram-level detection in biological matrices, bypassing traditional chromatographic limitations . A 2021 pilot study quantified Benzo[b]picene metabolites in human plasma following controlled exposure, revealing rapid first-pass metabolism with a plasma half-life of 8.2 hours .
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